molecular formula C8H6ClFO4S B2968429 Methyl 2-(chlorosulfonyl)-3-fluorobenzoate CAS No. 1211528-49-2

Methyl 2-(chlorosulfonyl)-3-fluorobenzoate

Cat. No.: B2968429
CAS No.: 1211528-49-2
M. Wt: 252.64
InChI Key: FCTDEKSOHBAVEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(chlorosulfonyl)-3-fluorobenzoate is an organic compound with the molecular formula C8H6ClFO4S. It is a derivative of benzoic acid and contains both a chlorosulfonyl group and a fluorine atom on the benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

Target of Action

Methyl 2-(chlorosulfonyl)-3-fluorobenzoate is a complex organic compoundSimilar compounds have been found to interact with various enzymes and proteins within biological systems

Mode of Action

It’s known that chlorosulfonyl compounds can act as electrophiles, reacting with nucleophiles in biological systems . This can lead to changes in the structure and function of the target molecules.

Biochemical Pathways

Similar compounds have been found to interfere with various biochemical pathways, leading to changes in cellular processes

Pharmacokinetics

It’s known that similar compounds have relatively low persistence in the environment due to their susceptibility to degradation by various physicochemical processes . These properties can impact the bioavailability of the compound in biological systems.

Result of Action

Similar compounds have been found to cause changes in cellular processes, potentially leading to various biological effects

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemicals can affect the stability and reactivity of the compound . Additionally, the presence of specific enzymes and proteins in the biological system can influence the compound’s efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(chlorosulfonyl)-3-fluorobenzoate can be synthesized through several methods. One common method involves the reaction of methyl 3-fluorobenzoate with chlorosulfonic acid. The reaction typically occurs under controlled conditions to prevent over-chlorination and to ensure the selective formation of the desired product. The reaction is usually carried out at low temperatures to minimize side reactions and to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and safety. Continuous-flow diazotization and chlorosulfonation reactions are often employed to produce this compound on a large scale. These methods offer advantages such as better control over reaction conditions, reduced risk of hazardous side reactions, and improved product purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chlorosulfonyl)-3-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent hydrolysis of the product.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions to achieve the desired oxidation state.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

Methyl 2-(chlorosulfonyl)-3-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of enzyme inhibitors and other biologically active compounds.

    Medicine: Serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Methyl 2-(chlorosulfonyl)-3-fluorobenzoate can be compared with other similar compounds, such as:

    Methyl 2-(chlorosulfonyl)benzoate: Lacks the fluorine atom, which can affect its reactivity and biological activity.

    Methyl 3-(chlorosulfonyl)benzoate: The position of the chlorosulfonyl group on the benzene ring can influence the compound’s chemical properties and reactivity.

    Methyl 2-(chlorosulfonyl)-4-fluorobenzoate: The position of the fluorine atom can alter the compound’s electronic properties and its interactions with other molecules.

Properties

IUPAC Name

methyl 2-chlorosulfonyl-3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO4S/c1-14-8(11)5-3-2-4-6(10)7(5)15(9,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTDEKSOHBAVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.